molecular formula C16H19N3O2S B2820815 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone CAS No. 2034578-05-5

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone

Cat. No.: B2820815
CAS No.: 2034578-05-5
M. Wt: 317.41
InChI Key: KYBKNEPGBFKTKN-UHFFFAOYSA-N
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Description

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a pyridazine ring, a piperidine ring, and a thiophene ring

Preparation Methods

The synthesis of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyridazine Ring: The synthesis begins with the preparation of the 6-methylpyridazine ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The next step involves the formation of the piperidine ring, which is then linked to the pyridazine ring via an ether linkage. This can be accomplished through nucleophilic substitution reactions.

    Incorporation of the Thiophene Ring:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific biological targets, making it a candidate for drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical space and develop novel compounds.

    Material Science: The unique structural features of the compound make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone can be compared with similar compounds that feature pyridazine, piperidine, and thiophene rings. Some similar compounds include:

    1-(3-((6-Chloropyridazin-3-yl)oxy)piperidin-1-yl)-2-(thiophen-3-yl)ethanone: This compound differs by the presence of a chlorine atom on the pyridazine ring, which may alter its chemical reactivity and biological activity.

    1-(3-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-(furan-3-yl)ethanone: In this compound, the thiophene ring is replaced by a furan ring, which can affect its electronic properties and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-4-5-15(18-17-12)21-14-3-2-7-19(10-14)16(20)9-13-6-8-22-11-13/h4-6,8,11,14H,2-3,7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBKNEPGBFKTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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